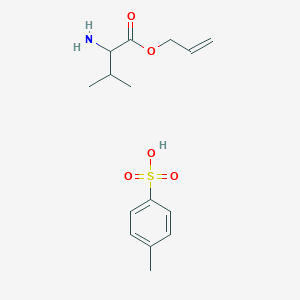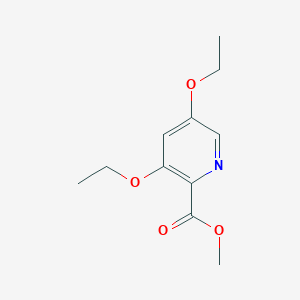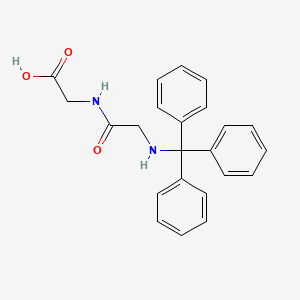
N-(Triphenylmethyl)glycylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Triphenylmethyl)glycylglycine, also known as N-Tritylglycine, is a derivative of glycylglycine where the amino group is protected by a triphenylmethyl (trityl) group. This compound is of interest due to its applications in peptide synthesis and as a protective group in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
N-(Triphenylmethyl)glycylglycine can be synthesized through the reaction of glycylglycine with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trityl group protecting the amino group of glycylglycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the trityl protection.
化学反应分析
Types of Reactions
N-(Triphenylmethyl)glycylglycine undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.
Peptide Bond Formation: It is commonly used in peptide synthesis, where the trityl group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the trityl group.
Pyridine: Acts as a base in the initial synthesis of this compound.
Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.
Major Products Formed
Deprotected Glycylglycine: Formed after removal of the trityl group.
Peptide Chains: Formed during peptide synthesis when this compound is used as a building block.
科学研究应用
N-(Triphenylmethyl)glycylglycine has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.
Organic Synthesis: Acts as a protective group for amino groups in various organic synthesis reactions.
Biological Studies: Used in studies involving protein interactions and enzyme mechanisms.
作用机制
The primary mechanism of action of N-(Triphenylmethyl)glycylglycine involves the protection of the amino group by the trityl group. This protection prevents unwanted side reactions during peptide synthesis and other organic reactions. The trityl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group .
相似化合物的比较
Similar Compounds
N-(Triphenylmethyl)glycine: Similar in structure but lacks the additional glycine residue.
N-(Triphenylmethyl)alanine: Another trityl-protected amino acid derivative.
N-(Triphenylmethyl)serine: Contains a hydroxyl group in addition to the trityl-protected amino group.
Uniqueness
N-(Triphenylmethyl)glycylglycine is unique due to its dual protection of both the amino and carboxyl groups, making it particularly useful in peptide synthesis. The presence of the trityl group provides steric hindrance, which can be advantageous in selective reactions .
属性
CAS 编号 |
5893-07-2 |
|---|---|
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
2-[[2-(tritylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C23H22N2O3/c26-21(24-17-22(27)28)16-25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,25H,16-17H2,(H,24,26)(H,27,28) |
InChI 键 |
UMAMUAHGYMAHSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


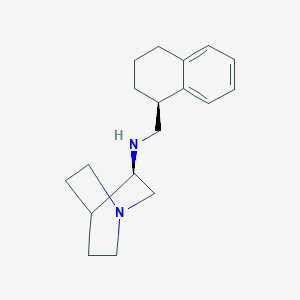
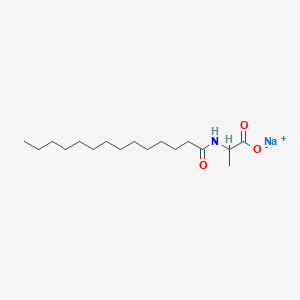
![[(6S,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13896626.png)
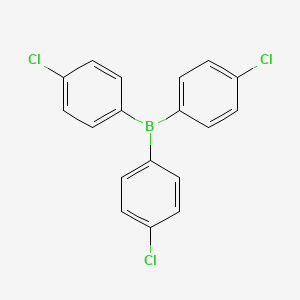
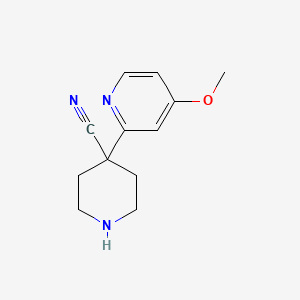
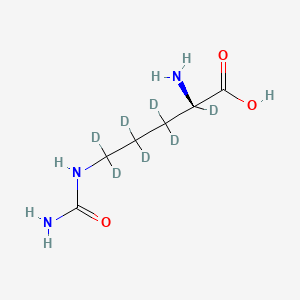
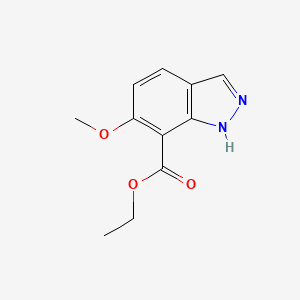
![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)
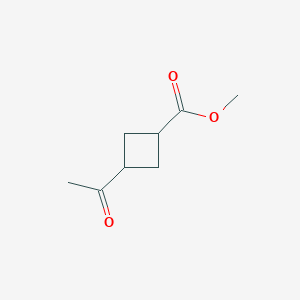
![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
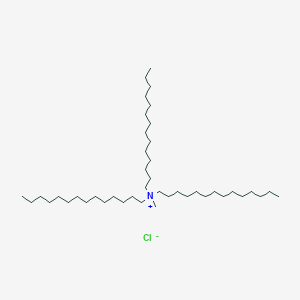
![Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13896692.png)
